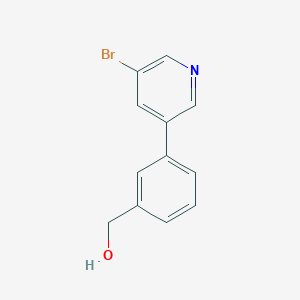

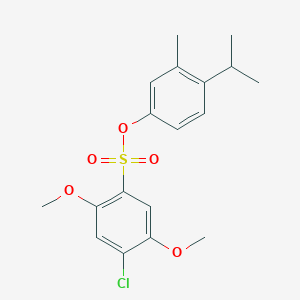

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide (abbreviated as 4-CNB) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzimidazole family of heterocyclic compounds, which are organic compounds that contain a six-membered ring with two nitrogen atoms as the ring's heteroatoms. 4-CNB has been studied for its potential roles in biological systems, and has been found to have a number of biochemical and physiological effects.

科学的研究の応用

DNA Binding and Cellular Imaging

Benzimidazole derivatives, like the compound , have been studied extensively for their ability to bind to DNA, particularly targeting the minor groove of double-stranded DNA. This interaction is specific to AT-rich sequences, making these compounds useful in cellular imaging and as tools in molecular biology. For instance, Hoechst 33258, a well-known minor groove binder, is widely utilized as a fluorescent DNA stain, offering insights into chromosomal and nuclear structures within cells. This application extends to the analysis of nuclear DNA content and the study of plant chromosomes, indicating the potential utility of similar benzimidazole derivatives in cell biology and genetics (Issar & Kakkar, 2013).

Synthetic Utility in Organic Chemistry

The synthetic versatility of benzimidazole derivatives is highlighted through various methodologies developed for their preparation. These compounds are crucial intermediates in synthesizing a wide range of heterocyclic compounds, such as quinoxalines and benzo(1,5)diazepines, from o-phenylenediamines. This versatility underscores their importance in organic chemistry, where they serve as key intermediates for developing pharmaceuticals and other biologically active molecules (Ibrahim, 2011).

Therapeutic Potential in Medicine

Benzimidazole derivatives are pivotal in the discovery and development of therapeutic agents, showcasing broad-spectrum pharmacological properties. They have been incorporated into drugs targeting various diseases, including microbial infections, cancer, and more. The therapeutic potential of benzimidazole derivatives is attributed to their structural similarity to naturally occurring nucleotides, enabling them to interact effectively with biological targets. This property is leveraged in drug design, leading to the development of compounds with antimicrobial, anticancer, antiviral, and other significant activities (Babbar, Swikriti, & Arora, 2020).

Role in Agriculture and Veterinary Medicine

Apart from their applications in human medicine, benzimidazole derivatives also find use in agriculture and veterinary medicine, primarily as fungicides and anthelmintics. Their mode of action often involves the inhibition of microtubule assembly, which is crucial for cell division and growth in fungi and parasitic worms. This action mechanism underscores the utility of benzimidazole derivatives in managing infections and infestations in crops and livestock, contributing to food security and animal health (Davidse, 1986).

特性

IUPAC Name |

4-chloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-10-8-14-16(18-9-20(14)3)15(11(10)2)19-23(21,22)13-6-4-12(17)5-7-13/h4-9,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPNIDAIRMJQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2574341.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2574344.png)

![5-(3-methoxypropyl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574347.png)

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one](/img/structure/B2574353.png)

![5,7-Dimethyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2574357.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2574360.png)

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2574362.png)